9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)
Overview
Description
“9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)” is a compound with the empirical formula C39H28N2 . It is also known by the synonym DMFL-CBP . This material is a popular phosphorescent host material for OLED devices .
Molecular Structure Analysis
The molecular weight of “9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)” is 524.65 . The SMILES string representation of the molecule isCC1(C)c2ccc(cc2-c3cc(ccc13)-n4c5ccccc5c6ccccc46)-n7c8ccccc8c9ccccc79
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point between 280-286 °C . It has a maximum absorption (λmax) at 293 and 341 nm in THF, and it emits fluorescence at 363 nm in THF .Scientific Research Applications
Optoelectronic Properties
9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) and its derivatives have been studied for their optoelectronic properties. Research by Gao Xi-cun (2010) synthesized novel carbazole derivatives, investigating their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry to understand their optoelectronic characteristics (Gao Xi-cun, 2010).
Organic Light-Emitting Diodes (OLEDs)
This compound is significant in the development of Organic Light-Emitting Diodes (OLEDs). For instance, Yu Guichen et al. (2021) synthesized novel compounds integrating carbazole, 1,3,5-triazine, and fluorene groups, resulting in materials with excellent thermal properties and high triplet energy, suitable for green PhOLEDs (Yu Guichen et al., 2021).
Photocatalytic Applications
The compound's derivatives have been explored for photocatalytic applications. Hui Xu et al. (2021) designed fluorene-based conjugated microporous polymers incorporating carbazole for blue light-driven photocatalytic oxidation of amines (Hui Xu et al., 2021).
Host Materials in PhOLEDs
The compound has been used as a host material in PhOLEDs for enhanced performance. Mingyeong Shin et al. (2011's study on a novel N-fluorenyl carbazole material, 9,9′-bis-(9,9-dimethyl-9H-fluoren-2-yl)-9H,9′H-[3,3′]bicarbazolyl (BDFC), demonstrated its high thermal stability and effective confinement of triplet excitons for efficient organic light emitting diodes (Mingyeong Shin et al., 2011).
Chemosensors
This compound is also important in the field of chemosensors. For instance, a study by J. Qian et al. (2020) reported the development of multi-responsive chemosensors using polyaniline-like derivatives containing carbazole or fluorene moieties. These materials demonstrated excellent sensing properties for various analytes (J. Qian et al., 2020).
Electronic Devices
The synthesis of compounds related to 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has been focused on electronic devices. L. P. T. Nirmani et al. (2022) reported the synthesis of polyfluorenes through catalytic mechanochemical Suzuki polymerization, showcasing its potential in electronic device applications (L. P. T. Nirmani et al., 2022).
Mechanism of Action
Target of Action
The primary target of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene, is in the field of optoelectronics. It is a popular phosphorescent host material for Organic Light Emitting Diode (OLED) devices .
Mode of Action
This compound interacts with its targets by facilitating the transport of holes in OLED devices . It is used as a host material where it helps in the transportation of energy to the phosphorescent guest .
Biochemical Pathways
In the context of OLED devices, the biochemical pathways are replaced by electronic pathways. The compound plays a crucial role in the electroluminescence process, where it helps in the transportation of energy to the phosphorescent guest .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and solubility. The compound is a solid with a melting point of 280-286 °C . .
Result of Action
The result of the action of this compound is the efficient operation of OLED devices. By serving as a host material, it enables the effective transportation of energy, contributing to the overall performance of the device .
properties
IUPAC Name |
9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQGNDONCZPWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697627 | |
Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226958-06-1 | |
Record name | 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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